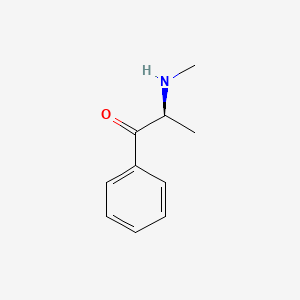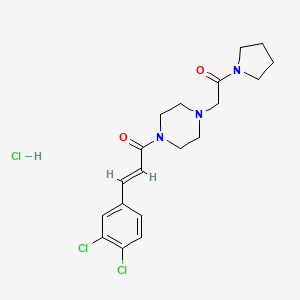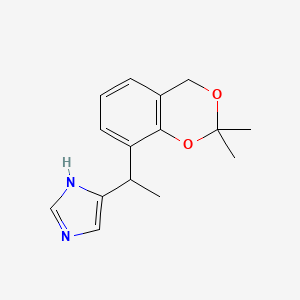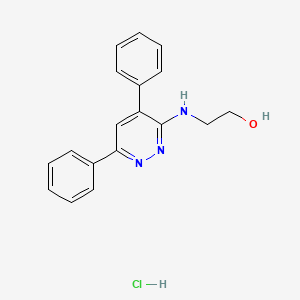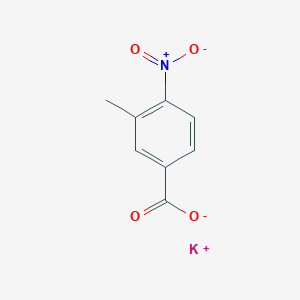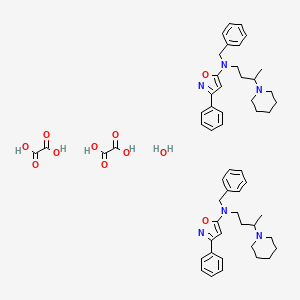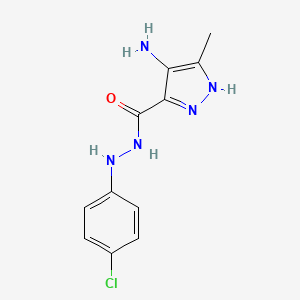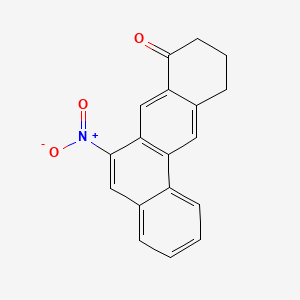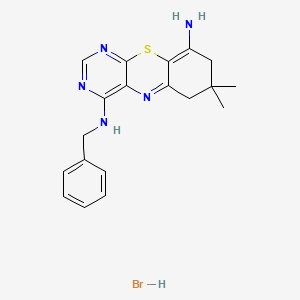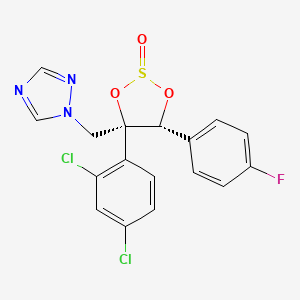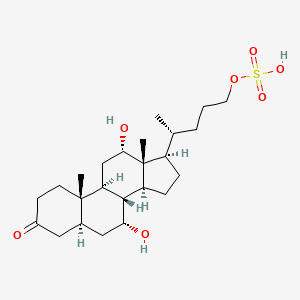
3-Ketopetromyzonol sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ketopetromyzonol sulfate is a bile acid derivative primarily found in sea lampreys. It is a pheromonal compound that plays a significant role in the reproductive behavior of these aquatic creatures. The compound’s chemical structure is characterized by the presence of a ketone group and a sulfate ester, making it a unique molecule in the realm of pheromonal communication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ketopetromyzonol sulfate involves several steps, starting from the precursor bile acids. The key steps include hydroxylation, oxidation, and sulfation reactions. The hydroxylation of the bile acid precursor is typically carried out using specific enzymes or chemical reagents under controlled conditions. The oxidation step involves the conversion of hydroxyl groups to ketone groups, often using oxidizing agents such as potassium permanganate or chromium trioxide. Finally, the sulfation step is achieved by reacting the ketone intermediate with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized application in scientific research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
3-Ketopetromyzonol sulfate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Sulfate esters with different nucleophiles.
科学的研究の応用
3-Ketopetromyzonol sulfate has several scientific research applications, particularly in the fields of biology and chemistry:
Biology: It is used to study pheromonal communication in sea lampreys, providing insights into their reproductive behavior and neuroendocrine regulation.
Chemistry: The compound serves as a model for studying the synthesis and reactivity of bile acid derivatives.
Medicine: Research on this compound contributes to understanding hormonal regulation and potential therapeutic applications in reproductive health.
Industry: Although not widely used industrially, its study can inform the development of pheromone-based pest control methods.
作用機序
3-Ketopetromyzonol sulfate exerts its effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys. It binds to specific receptors in the olfactory system, triggering a cascade of neuroendocrine responses that influence reproductive behavior. The molecular targets include gonadotropin-releasing hormone (GnRH) neurons, which regulate the release of hormones essential for sexual maturation and reproduction.
類似化合物との比較
3-Ketopetromyzonol sulfate is unique among bile acid derivatives due to its specific role as a pheromone in sea lampreys. Similar compounds include:
Petromyzonol sulfate: Another bile acid derivative with pheromonal activity.
Petromyzosterol disulfate: A related compound with similar biological functions.
Petromyzonamine disulfate: Another bile acid derivative involved in pheromonal communication.
Compared to these compounds, this compound is distinguished by its specific chemical structure and its pronounced effect on the HPG axis in sea lampreys.
特性
CAS番号 |
435327-06-3 |
|---|---|
分子式 |
C24H40O7S |
分子量 |
472.6 g/mol |
IUPAC名 |
[(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate |
InChI |
InChI=1S/C24H40O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-15,17-22,26-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChIキー |
OAKDBNNISQJEJA-RTYFXBAISA-N |
異性体SMILES |
C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
正規SMILES |
CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


